
N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide
Vue d'ensemble
Description
N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide, also known as EHP-101, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. EHP-101 belongs to the class of compounds known as cannabidiol (CBD) analogs, which are synthetic compounds that mimic the effects of CBD, a non-psychoactive compound found in the cannabis plant.
Mécanisme D'action
The exact mechanism of action of N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide is not yet fully understood. However, it is believed that N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide acts by modulating the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and sleep. N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has been found to interact with both the CB1 and CB2 receptors, which are the two main receptors of the endocannabinoid system.
Biochemical and Physiological Effects:
N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has been found to have several biochemical and physiological effects. In preclinical studies, N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has been shown to reduce inflammation, oxidative stress, and cell death in the central nervous system. N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has also been found to improve cognitive function and motor coordination in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a promising candidate for the development of new therapies for neurological disorders. However, one of the main limitations of N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide. One area of research is the development of new formulations of N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to elucidate the exact mechanism of action of N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide is a novel compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its high potency and selectivity for the CB1 and CB2 receptors make it a promising candidate for the development of new therapies. However, further research is needed to determine its safety and efficacy in clinical trials and to investigate its potential therapeutic applications in other neurological disorders.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use in the treatment of neurological disorders, such as multiple sclerosis (MS) and Huntington's disease (HD). N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide has been found to have neuroprotective properties and has been shown to reduce inflammation in the central nervous system, which is a key factor in the pathogenesis of MS and HD.
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-2-24-14-8-13-21-20(23)15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)22/h3-7,9-12,18,22H,2,8,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGNOMAUUUSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



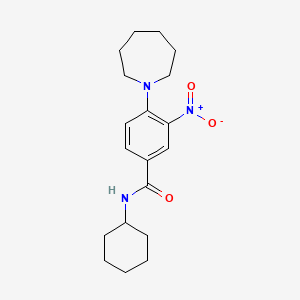

![2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4137050.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4137060.png)
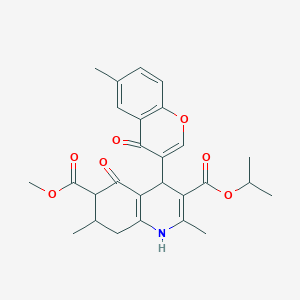
![2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4137075.png)
![N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137083.png)
![N-(4-chlorobenzyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B4137092.png)
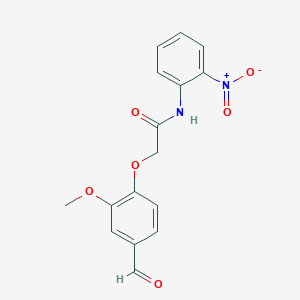
![ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate acetate](/img/structure/B4137098.png)
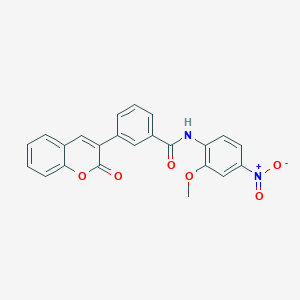
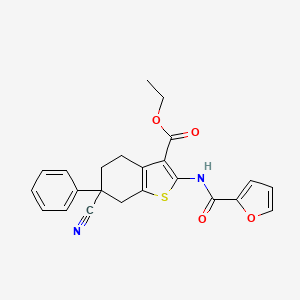
![1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxoprolinamide](/img/structure/B4137118.png)
![2-(1-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4137128.png)